tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate

Overview

Description

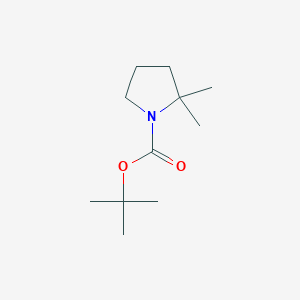

Tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 869527-80-0 . Its molecular weight is 199.29 and its IUPAC name is tert-butyl 2,2-dimethyl-1-pyrrolidinecarboxylate . The compound is typically stored at refrigerated temperatures .

Molecular Structure Analysis

The molecular formula of this compound is C11H21NO2 . The InChI code for the compound is 1S/C11H21NO2/c1-10(2,3)14-9(13)12-8-6-7-11(12,4)5/h6-8H2,1-5H3 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 199.29 . The compound is typically stored at refrigerated temperatures .Scientific Research Applications

Protection of Hydroxyl Groups

One of the primary applications of tert-butyl 2,2-dimethylpyrrolidine-1-carboxylate and related compounds is in the protection of hydroxyl groups during chemical synthesis. The protection and deprotection of functional groups are crucial steps in the synthesis of complex organic molecules. For instance, ethers derived from dimethyl-tert-butylsilyl, a related silyl ether, have been found stable under various conditions and useful for hydroxyl group protection in the synthesis of prostaglandins (Corey & Venkateswarlu, 1972).

Synthesis of Pyridine Derivatives

The compound has also been used in the palladium-catalyzed coupling reactions for the synthesis of pyridine derivatives, showcasing its utility in facilitating complex organic transformations (Wustrow & Wise, 1991).

Enzymatic Metabolism Studies

In the realm of pharmaceuticals and biochemistry, this compound derivatives have been subjects of enzymatic metabolism studies. These studies help in understanding how novel drug molecules are metabolized in the liver, contributing to the development of safer and more effective medications (Yoo et al., 2008).

Development of Chiral Auxiliaries

The compound has also been used in the development of new chiral auxiliaries, which are vital for asymmetric synthesis. Asymmetric synthesis is a key process in the production of enantiomerically pure pharmaceuticals. An example includes the synthesis and applications of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, demonstrating the compound's role in enhancing the efficiency of synthetic strategies for producing enantiomerically pure compounds (Studer, Hintermann, & Seebach, 1995).

Dimerization in Organic Synthesis

Research has also explored its use in the dimerization of urethane-protected amino acid N-carboxanhydrides, further showcasing its versatility in organic synthesis. Such reactions are crucial for the synthesis of peptides and other biologically relevant molecules (Leban & Colson, 1996).

Safety and Hazards

Mechanism of Action

Target of Action

tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate, also known as 1-Boc-2,2-dimethylpyrrolidine, is primarily used as a protecting group for amines in organic synthesis . The compound’s primary targets are therefore the amine groups present in various organic molecules.

Mode of Action

The compound acts by attaching itself to the amine group, thereby protecting it from unwanted reactions during the synthesis process . This protection is achieved through the formation of a carbamate group, which is stable under most conditions and can be selectively removed under acidic conditions .

Biochemical Pathways

The exact biochemical pathways affected by this compound are dependent on the specific amine it is protecting. In general, the compound allows for more selective reactions to occur by preventing the amine group from reacting prematurely .

Result of Action

The primary result of the action of this compound is the successful protection of amine groups during organic synthesis. This allows for more complex and selective reactions to occur, facilitating the synthesis of a wide variety of organic compounds .

Action Environment

The efficacy and stability of this compound are influenced by various environmental factors. For instance, the compound is stable under most conditions, but can be selectively removed under acidic conditions . Additionally, the compound should be stored at a refrigerated temperature to maintain its stability .

properties

IUPAC Name |

tert-butyl 2,2-dimethylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-10(2,3)14-9(13)12-8-6-7-11(12,4)5/h6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQWREAOXJRHDQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40724455 | |

| Record name | tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40724455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

869527-80-0 | |

| Record name | tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40724455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(sec-Butyl)-2-chlorophenoxy]pyrrolidine hydrochloride](/img/structure/B1528866.png)

![Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate](/img/structure/B1528879.png)

![5-Bromo[1,1'-biphenyl]-2-yl 4-piperidinyl ether hydrochloride](/img/structure/B1528883.png)